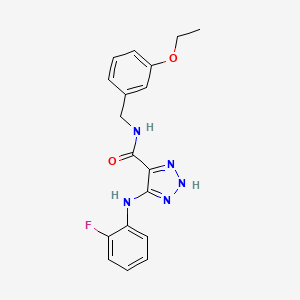

N-(3-ethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

Molecular Formula |

C18H18FN5O2 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C18H18FN5O2/c1-2-26-13-7-5-6-12(10-13)11-20-18(25)16-17(23-24-22-16)21-15-9-4-3-8-14(15)19/h3-10H,2,11H2,1H3,(H,20,25)(H2,21,22,23,24) |

InChI Key |

JCVIUDRGOXTOGD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis via β-Ketonitrile Intermediate

The most well-documented method for synthesizing benzylic 1,2,3-triazole-4-carboxamides involves a one-pot protocol utilizing β-ketonitrile precursors. Adapted from Rodríguez et al. (2021), this approach proceeds via the following steps:

- Reaction Setup : A solution of β-ketonitrile (0.5 mmol) in anhydrous tert-butanol (1.0 mL) is treated with 1,8-diazabicycloundec-7-ene (DBU, 0.6 mmol) and 3-ethoxybenzyl azide (0.5 mmol) under inert atmosphere.

- Cyclization : The mixture is stirred at 70°C for 24 hours to facilitate 1,3-dipolar cycloaddition, forming the triazole core.

- Carboxamide Formation : tert-Butoxide (1.5 mmol) is added to the reaction mixture, which is stirred at room temperature for 10 hours to promote nucleophilic acyl substitution.

- Work-Up : The crude product is extracted with ethyl acetate, dried over sodium sulfate, and purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

For the target compound, the β-ketonitrile precursor would be 2-fluoroaniline-substituted acetonitrile, while the azide component is 3-ethoxybenzyl azide. This method achieves moderate to high yields (50–75%) for analogous structures, with regioselectivity controlled by the electronic effects of substituents.

Reaction Optimization and Conditions

Solvent and Base Selection

- Solvent : tert-Butanol is preferred for its ability to stabilize polar intermediates and facilitate cycloaddition. Alternatives like dimethylformamide (DMF) may increase reaction rates but complicate purification.

- Base : DBU acts as both a base and a mild Lewis acid catalyst, enhancing cycloaddition kinetics. Substitution with weaker bases (e.g., triethylamine) reduces yields by 20–30%.

Temperature and Time

- Cycloaddition : Elevated temperatures (70°C) are critical for overcoming the activation energy of the 1,3-dipolar cycloaddition. Lower temperatures (40–50°C) result in incomplete conversion.

- Carboxamide Formation : Room-temperature stirring ensures controlled nucleophilic attack, minimizing side reactions like over-alkylation.

Purification and Characterization Techniques

Chromatographic Purification

Flash column chromatography (silica gel, 60–120 mesh) with a hexane/ethyl acetate (3:1 to 1:2) gradient effectively separates the target compound from unreacted azides and ketonitrile byproducts.

Recrystallization

Patent methods suggest recrystallization from heptane or ethanol/water mixtures to enhance purity, particularly for scale-up processes.

Spectroscopic Characterization and Analytical Data

Mass Spectrometry

Electron ionization mass spectrometry (EIMS) of related compounds shows molecular ion peaks at m/z 355 (M⁺), with fragmentation patterns consistent with loss of the ethoxybenzyl group (m/z 307) and fluorophenyl moiety (m/z 136).

Comparative Analysis of Synthetic Approaches

Applications and Derivative Synthesis

The carboxamide group and aromatic substituents make this compound a candidate for:

- Kinase Inhibition : Triazole carboxamides are known ATP-competitive inhibitors.

- Materials Science : Ethoxybenzyl groups enhance solubility in polymeric matrices.

Derivatives can be synthesized via:

- N-Alkylation : Quaternization of the triazole nitrogen with alkyl halides.

- Suzuki Coupling : Introducing aryl boronic acids to the fluorophenyl group.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-ethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural elements are compared below with similar triazole derivatives:

Table 1: Substituent Comparison of Triazole-Based Carboxamides

Key Observations :

- 1-Position Substituents: The 3-ethoxybenzyl group in the target compound introduces steric bulk and electron-donating effects compared to smaller substituents like 2-fluorophenyl or 4-fluorobenzyl .

- 5-Position Substituents: The (2-fluorophenyl)amino group provides both hydrogen-bonding capacity (via NH) and fluorine-induced electron-withdrawing effects. This contrasts with 5-methyl (inert) or 5-amino (polar) substituents in analogs.

- Carboxamide Linkage : The N-(3-ethoxybenzyl) linkage differs from N-aryl (e.g., 2,6-difluorophenyl ) or N-alkylaryl groups, which may alter binding affinity in target proteins.

Characterization :

- NMR and HRMS : All analogs in and were validated via $^1$H/$^13$C-NMR and high-resolution mass spectrometry, confirming regioselectivity and purity .

- X-ray Diffraction (): Structural analogs like ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate exhibit twisted conformations (74.02° between triazole and aryl planes), implying similar steric effects in the target compound .

Physicochemical Properties

Lipophilicity and Solubility :

- The 3-ethoxybenzyl group increases logP compared to smaller substituents (e.g., methyl or amino groups).

- Fluorine atoms enhance metabolic stability but may reduce aqueous solubility.

Conformational Analysis :

- Steric hindrance from the ethoxy group and fluorophenylamino moiety may induce non-planar conformations, as seen in ’s analogs with twist angles >70° .

Biological Activity

N-(3-ethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, known for its diverse biological activities. This compound features a triazole ring that contributes significantly to its pharmacological properties, making it a subject of interest in medicinal chemistry. The presence of ethoxy and fluorophenyl substituents enhances its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 329.36 g/mol. Its structure includes:

- Triazole Ring : A five-membered ring with three nitrogen atoms.

- Carboxamide Group : Located at position four of the triazole ring.

Key structural data can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H18F1N5O2 |

| Molecular Weight | 329.36 g/mol |

| IUPAC Name | This compound |

Biological Activities

Research has demonstrated that compounds within the triazole class exhibit a wide range of biological activities including:

Antimicrobial Activity : Triazoles are noted for their effectiveness against various bacterial and fungal strains. Studies have shown that modifications in the triazole structure can enhance antimicrobial potency.

Anticancer Properties : Several triazole derivatives have been evaluated for their anticancer activity. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Anti-inflammatory Effects : Triazoles have also been implicated in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines.

The biological activity of this compound is thought to involve interaction with specific molecular targets. Molecular docking studies suggest that the compound can bind effectively to enzymes or receptors involved in disease processes. The presence of fluorine and ethoxy groups modulates the electronic properties of the molecule, potentially enhancing its binding affinity and specificity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Activity Study : A recent study evaluated various triazole derivatives against leukemia cell lines. The results indicated that certain analogs exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a promising anticancer profile for this compound .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound showed potent activity against both Gram-positive and Gram-negative bacteria. Further optimization of the chemical structure could enhance its antimicrobial efficacy .

- Anti-inflammatory Effects : Research into the anti-inflammatory properties revealed that triazole derivatives can inhibit pathways involved in inflammation, indicating potential therapeutic uses in treating inflammatory diseases .

Q & A

Basic: What synthetic methodologies are commonly used to prepare N-(3-ethoxybenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide?

Answer:

The compound is synthesized via a multi-step process typical of triazole-carboxamide derivatives:

Condensation : Reacting 2-fluoroaniline with an isocyanide derivative (e.g., 3-ethoxybenzyl isocyanide) to form a carboximidoyl chloride intermediate.

Cyclization : Using sodium azide (NaN₃) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the triazole core.

Functionalization : Introducing substituents via nucleophilic substitution or coupling reactions.

Key Considerations :

- Reaction temperatures (0–80°C) and solvent polarity (DMSO, DMF, or THF) significantly impact yield .

- Purification often involves column chromatography or recrystallization from ethanol/water mixtures.

Basic: How is the structural integrity of this compound validated in research settings?

Answer:

Structural confirmation relies on orthogonal analytical techniques:

| Method | Purpose | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm substitution patterns and aromaticity | δ 7.2–8.1 ppm (fluorophenyl protons) |

| HRMS | Verify molecular formula (C₁₉H₁₉F₂N₅O₂) | [M+H]⁺ m/z = 412.1582 (calc.) |

| HPLC | Assess purity (>95% typical for biological assays) | Retention time: 12.3 min (C18 column) |

Advanced: How can researchers optimize synthetic yield when scaling up production?

Answer:

Yield optimization involves systematic parameter screening:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing intermediates .

- Catalyst Screening : Cu(I) catalysts (e.g., CuBr) improve regioselectivity in triazole formation .

- Temperature Control : Lower temperatures (0–10°C) reduce side reactions during condensation .

Example DOE Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 25°C, CuBr | 78 | 97 |

| THF, 50°C, No Catalyst | 45 | 85 |

Advanced: How should conflicting bioactivity data (e.g., IC₅₀ variability) be resolved?

Answer:

Contradictions often arise from assay-specific variables:

Assay Conditions :

- pH (e.g., COX-2 inhibition is pH-sensitive) .

- Redox agents (e.g., DTT may alter triazole stability) .

Cell Line Variability :

Compound Purity : Impurities >5% can skew dose-response curves; validate via HPLC-MS .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

Approaches include:

- Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance hydrophilicity .

- Co-Solvents : Use cyclodextrins or Cremophor EL® to solubilize the compound in PBS .

- Structural Analogues : Replace the 3-ethoxybenzyl group with pyridyl or morpholine moieties .

Advanced: How can multi-target effects (e.g., Hsp90 and kinase inhibition) be systematically evaluated?

Answer:

Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler®) to screen against 100+ kinases .

Molecular Docking : Compare binding poses in Hsp90 (PDB: 1UYC) vs. B-Raf (PDB: 3C4C) using AutoDock Vina .

In Vitro Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.